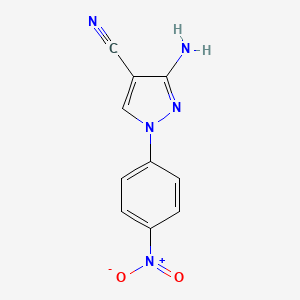

3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

CAS No.: 219930-67-3

Cat. No.: VC2000904

Molecular Formula: C10H7N5O2

Molecular Weight: 229.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 219930-67-3 |

|---|---|

| Molecular Formula | C10H7N5O2 |

| Molecular Weight | 229.19 g/mol |

| IUPAC Name | 3-amino-1-(4-nitrophenyl)pyrazole-4-carbonitrile |

| Standard InChI | InChI=1S/C10H7N5O2/c11-5-7-6-14(13-10(7)12)8-1-3-9(4-2-8)15(16)17/h1-4,6H,(H2,12,13) |

| Standard InChI Key | XYSYYQMDXMZFDW-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1N2C=C(C(=N2)N)C#N)[N+](=O)[O-] |

| Canonical SMILES | C1=CC(=CC=C1N2C=C(C(=N2)N)C#N)[N+](=O)[O-] |

Introduction

CHEMICAL IDENTITY AND STRUCTURAL FEATURES

3-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile (CAS: 219930-67-3) is a heterocyclic compound with the molecular formula C10H7N5O2 and a molecular weight of 229.19 g/mol . The structure features a pyrazole core with three key functional groups that define its chemical behavior:

-

An amino (-NH2) group at the 3-position

-

A cyano (-CN) group at the 4-position

-

A 4-nitrophenyl group at the N1 position

The presence of these functional groups contributes to the compound's chemical reactivity, solubility profile, and potential biological activities. The nitrogen atoms in the pyrazole ring, along with the amino group, provide sites for hydrogen bonding, while the nitrile group serves as a potential hydrogen bond acceptor.

PHYSICAL AND CHEMICAL PROPERTIES

The physical and chemical properties of 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile are crucial for understanding its behavior in different environments and its potential applications. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of 3-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 229.19 g/mol | Calculated |

| Boiling Point | 492.3±40.0 °C | Predicted |

| Flash Point | 251.5 °C | Predicted |

| Melting Point | Not reported | - |

| Density | 1.51±0.1 g/cm³ | Predicted |

| LogP | 2.33878 | Predicted |

| pKa | 0.46±0.10 | Predicted |

| Vapor Pressure | 7.8E-10 mmHg at 25°C | Predicted |

| Refractive Index | 1.725 | Predicted |

The predicted LogP value of 2.33878 suggests moderate lipophilicity, indicating potential for membrane permeability while maintaining some water solubility. This balanced property is often desirable in drug development. The relatively low pKa value (0.46±0.10) indicates a weakly acidic character, likely attributed to the N-H protons in the amino group adjacent to the electron-withdrawing pyrazole ring .

SYNTHESIS METHODS

Modern Catalytic Methods

Recent advances in the synthesis of pyrazole derivatives have focused on developing green and efficient methods. For instance, modified layered double hydroxide (LDH) catalysts have been employed for the one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitriles . The general procedure involves combining phenylhydrazine, benzaldehyde derivatives, and malononitrile in the presence of a catalyst.

Another innovative approach utilizes Fe3O4@SiO2@Tannic acid as an environmentally friendly catalyst for the synthesis of novel 5-amino-pyrazole-4-carbonitriles, providing high yields with shorter reaction times . This method represents a significant advancement in sustainable chemistry practices for heterocyclic synthesis.

SPECTROSCOPIC CHARACTERIZATION

Infrared Spectroscopy

The infrared spectroscopic data for pyrazole-4-carbonitrile derivatives provides valuable insights into the functional groups present in these compounds. Based on reported data for similar compounds, 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile would be expected to exhibit characteristic absorption bands including:

-

C≡N stretching vibration around 2200-2230 cm⁻¹

-

N-H stretching vibrations for the amino group at approximately 3300-3450 cm⁻¹

-

NO₂ stretching vibrations (asymmetric at 1500-1550 cm⁻¹ and symmetric at 1300-1350 cm⁻¹)

-

Aromatic C=C stretching vibrations around 1600 cm⁻¹

-

C-N stretching around 1250-1300 cm⁻¹

For related compounds, such as 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, the FTIR spectrum shows absorption bands at 3447, 3346, 3313, and 3208 cm⁻¹ (N-H stretching), 2206 cm⁻¹ (C≡N stretching), and 1632, 1600, and 1519 cm⁻¹ (aromatic vibrations) .

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy provides crucial structural information for pyrazole derivatives. For 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile, the expected ¹H NMR signals would include:

-

A singlet for the C5-H of the pyrazole ring

-

A broad singlet for the NH₂ protons

-

Two sets of doublets in the aromatic region (7.5-8.5 ppm) corresponding to the para-substituted phenyl protons

In the ¹³C NMR spectrum, characteristic signals would include:

-

The nitrile carbon (C≡N) around 110-115 ppm

-

The carbons of the pyrazole ring

-

The carbons of the nitrophenyl group, with the carbon attached to the nitro group appearing downfield (around 145-150 ppm)

Similar compounds, such as 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, show ¹³C NMR signals at 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, and 128.81 ppm .

BIOLOGICAL ACTIVITIES AND APPLICATIONS

Antimicrobial Properties

Pyrazole derivatives, including those with structures similar to 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile, have garnered significant attention for their biological activities. N-pyrazole derivatives have demonstrated diverse biological activities, including insecticidal and antifungal properties .

A study on novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives reported significant antimicrobial activities . These compounds were tested and evaluated as antimicrobial agents, showing promising results against various bacterial and fungal strains.

Synthetic Utility

The presence of multiple functional groups (amino, cyano, and nitro) in 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile makes it a versatile building block for the synthesis of more complex heterocyclic systems. The amino and cyano groups, in particular, are highly reactive functional groups that can be utilized to form new pyrazole-containing compounds with potential pharmaceutical applications .

One important application is in the synthesis of pyrazolo[1,5-a]pyrimidines, which are of great interest due to their diverse biological activities. The 3-amino-1H-pyrazole-4-carbonitrile derivatives serve as key precursors for the regiospecific synthesis of these compounds .

RESEARCH PROGRESS AND FUTURE DIRECTIONS

The research on pyrazole derivatives, including compounds similar to 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile, continues to evolve. Recent advancements have focused on:

-

Development of green and efficient synthetic methods, such as the use of modified LDH catalysts and Fe3O4@SiO2@Tannic acid .

-

Exploration of the biological activities of these compounds, particularly their antimicrobial properties .

-

Utilization of these compounds as building blocks for the synthesis of more complex heterocyclic systems with potential pharmaceutical applications .

Future research directions may include:

-

Comprehensive evaluation of the biological activities of 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile, including antimicrobial, antiviral, and anticancer properties.

-

Development of structure-activity relationships to guide the design of more potent derivatives.

-

Exploration of the potential applications of this compound in materials science and other fields.

-

Further optimization of synthetic methods to improve yields and reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume